molecular formula C26H25F2NO4 B14965729 1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-fluorophenyl)ethanone

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B14965729
M. Wt: 453.5 g/mol
InChI Key: OIUKHXOXYUAHNL-UHFFFAOYSA-N
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Description

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound characterized by its unique structure, which includes fluorophenyl and dimethoxy groups

Preparation Methods

The synthesis of 1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-fluorophenyl)ethanone involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the 4-fluorophenoxy and 6,7-dimethoxy groups, followed by their incorporation into the isoquinoline structure. The final step involves the addition of the ethanone group to complete the synthesis. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

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Properties

Molecular Formula

C26H25F2NO4

Molecular Weight

453.5 g/mol

IUPAC Name

1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-(4-fluorophenyl)ethanone

InChI

InChI=1S/C26H25F2NO4/c1-31-24-14-18-11-12-29(26(30)13-17-3-5-19(27)6-4-17)23(22(18)15-25(24)32-2)16-33-21-9-7-20(28)8-10-21/h3-10,14-15,23H,11-13,16H2,1-2H3

InChI Key

OIUKHXOXYUAHNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)CC3=CC=C(C=C3)F)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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